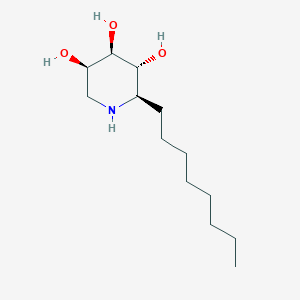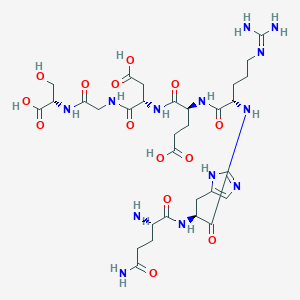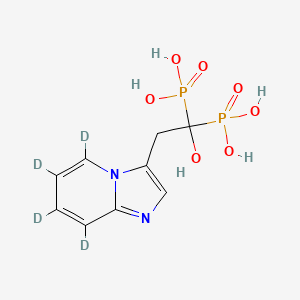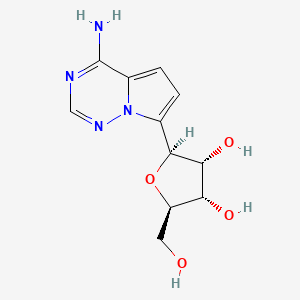
Glucocerebrosidase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Inhibition of glucocerebrosidase has significant implications in the treatment of Gaucher disease and Parkinson’s disease, as mutations in the gene encoding this enzyme are linked to these disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Glucocerebrosidase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Glucocerebrosidase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of glucocerebrosidase in cellular processes.
Medicine: Investigated for its potential in treating Gaucher disease and Parkinson’s disease by modulating enzyme activity.
Industry: Used in the development of enzyme inhibitors and therapeutic agents.
Wirkmechanismus
Glucocerebrosidase-IN-1 exerts its effects by binding to the active site of glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucocerebroside into glucose and ceramide, leading to the accumulation of glucocerebroside. The molecular targets and pathways involved include the lysosomal degradation pathway and the regulation of lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Alglucerase: Another form of glucocerebrosidase used for similar therapeutic purposes.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-1 is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike enzyme replacement therapies, it offers a different approach by directly inhibiting the enzyme’s activity, which can be beneficial in specific therapeutic contexts .
Eigenschaften
Molekularformel |
C13H27NO3 |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
MGETUKQLQDZANV-FDYHWXHSSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |
Kanonische SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)







![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)



